molecular formula C12H13N3O2 B6505515 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396864-28-0

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide

Cat. No. B6505515
CAS RN: 1396864-28-0
M. Wt: 231.25 g/mol
InChI Key: RDCZZPHVYBWOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide, more commonly known as DMXB-A, is a synthetic molecule that has been used in a wide range of scientific research applications. It is a member of the oxazole family, and is composed of both an aromatic ring and an amide group. DMXB-A is a versatile molecule and has been used in a variety of research areas, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

DMXB-A has been used in a variety of scientific research applications. It has been used in organic synthesis as a building block for the synthesis of other molecules. It has also been used for drug discovery, as it has been found to have a variety of pharmacological effects. Additionally, DMXB-A has been used in biochemistry for the study of enzyme inhibition and for the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of DMXB-A is not fully understood. It is believed to act as an inhibitor of enzymes, and to interact with proteins in a specific way. It is also believed to have an effect on the activity of certain receptors in the body.
Biochemical and Physiological Effects
DMXB-A has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and to interact with proteins in a specific way. It has also been found to have an effect on the activity of certain receptors in the body, such as the nicotinic acetylcholine receptor. Additionally, DMXB-A has been found to have an effect on the expression of certain genes, and on the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for use in lab experiments. It is a relatively stable molecule, and is relatively easy to synthesize. Additionally, it has a wide range of applications, and can be used in a variety of scientific research areas. However, there are also some limitations to its use in lab experiments. It is a relatively small molecule, and may not be suitable for use in certain experiments. Additionally, it is not always easy to obtain in large quantities, and may be expensive to purchase.

Future Directions

There are several potential future directions for the use of DMXB-A. It could be used in further drug discovery studies, as it has been found to have a variety of pharmacological effects. Additionally, it could be used in further studies of enzyme inhibition and protein-ligand interactions. Additionally, it could be used to study the effects of gene expression and signaling pathways. Finally, it could be used to explore the potential therapeutic benefits of DMXB-A, such as its potential use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

DMXB-A can be synthesized by a variety of methods. The most common method is through a condensation reaction between 4-aminobenzonitrile and ethyl ethoxymethylene malonate. This reaction is known as the Knoevenagel condensation, and produces an intermediate oxazole product. This product can then be further reacted with dimethylamine to form the desired DMXB-A.

properties

IUPAC Name

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(2)11-5-3-4-9(6-11)12(16)14-10-7-13-17-8-10/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCZZPHVYBWOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(isoxazol-4-yl)benzamide

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